molecular formula C6H9NO4 B1457014 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid CAS No. 1190392-66-5

2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid

Cat. No.: B1457014
CAS No.: 1190392-66-5
M. Wt: 159.14 g/mol
InChI Key: DZGYGTNFBYWKFM-UHFFFAOYSA-N
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Description

“2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid” is a heterocyclic organic compound with a molecular formula of C6H9NO4 . It is also known as oxazinanone acetic acid. The compound is a white crystalline powder that is soluble in water and organic solvents.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9) . The molecular weight of the compound is 159.14 .


Physical And Chemical Properties Analysis

The compound is a white crystalline powder. It is soluble in water and organic solvents. The molecular weight of the compound is 159.14 . The InChI code representing its molecular structure is 1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9) .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to possess anti-oxidant activity. This compound has been reported to scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to modulate the immune system, by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid has several advantages for lab experiments. Firstly, this compound is relatively easy to synthesize and can be produced in high purity and yield. Secondly, this compound has been extensively studied for its biological activities, and there is a wealth of literature available on its mechanism of action and therapeutic potential. However, there are also some limitations to working with this compound. For example, this compound is a relatively unstable compound and can degrade over time. Additionally, this compound can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid. Firstly, further studies are needed to fully elucidate the mechanism of action of this compound. Secondly, more research is needed to explore the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and cancerous diseases. Finally, there is a need for the development of more stable and soluble derivatives of this compound, which could be used for in vivo studies and potential clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound with a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been extensively studied for its potential therapeutic applications, and there is a wealth of literature available on its mechanism of action and biochemical effects. While there are some limitations to working with this compound, there are also several future directions for research on this compound, including further studies on its mechanism of action and the development of more stable derivatives for potential clinical applications.

Scientific Research Applications

2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid has been extensively studied for its potential therapeutic applications. In particular, this compound has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Safety and Hazards

The compound is associated with several safety precautions. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to handle it under inert gas and protect it from moisture . The compound should be kept away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

2-(2-oxo-1,3-oxazinan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGYGTNFBYWKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248371
Record name Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190392-66-5
Record name Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190392-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 0.068 g (0.39 mmol) of methyl (2-oxo-1,3-oxazinan-3-yl)acetate from step B above in 6 mL of THF and 2 mL of water and 2 mL of methanol was added 0.60 mL (1.2 mmol) of an aqueous 2.0 M sodium hydroxide solution. The resulting mixture was stirred at ambient temperature for 3 h and then evaporated in vacuo to remove the methanol and THF. The aqueous phase was acidified with a 2 N hydrochloric acid solution until a pH of 2 was achieved and then extracted with a 30% isopropyl alcohol in chloroform mixture (3×10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and evaporated to yield the title compound as an off-white solid (0.06 g, 99%). 1H NMR (CD3OD, 500 MHz) δ: 4.32 (t, J=5.4 Hz, 2H), 4.03 (s, 2H), 3.41 (t, J=6.2 Hz, 2H), 2.10-2.05 (m, 2H). LC-MS: m/z (ES) 160 (MH)+.
Quantity
0.068 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 0.068 g (0.39 mmol) of methyl (2-oxo-1,3-oxazinan-3-yl)acetate from step B above in 6 mL of THF and 2 mL of water and 2 mL of methanol was added 0.60 mL (1.2 mmol) of an aqueous 2.0 M sodium hydroxide solution. The resulting mixture was stirred at ambient temperature for 3 h and then evaporated in vacuo to remove the methanol and THF. The aqueous phase was acidified with a 2 N hydrochloric acid solution until a pH of 2 was achieved and then extracted with a 30% isopropyl alcohol in chloroform mixture (3×10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and evaporated to yield the title compound as an off-white solid (0.06 g, 99%). 1H NMR (CD3OD, 500 MHz) δ: 4.32 (t, J=5.4 Hz, 2H), 4.03 (s, 2H), 3.41 (t, J=6.2 Hz, 2H), 2.10-2.05 (m, 2H). LC-MS: m/z (ES) 160 (MH)+.
Quantity
0.068 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods III

Procedure details

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CC(C(=O)[O-])N1CCCOC1=O
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Synthesis routes and methods IV

Procedure details

To a solution of 0.068 g (0.39 mmol) of methyl(2-oxo-1,3-oxazinan-3-yl)acetate from step B in 6 mL of THF and 2 mL of water and 2 mL of methanol was added 0.60 mL (1.2 mmol) of an aqueous 2.0 M sodium hydroxide solution. The resulting mixture was stirred at ambient temperature for 3 h and then evaporated in vacuo to remove the methanol and THF. The aqueous phase was acidified with a 2 N hydrochloric acid solution until a pH of 2 was achieved and then extracted with a 30% isopropyl alcohol in chloroform mixture (3×10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and evaporated to yield the title compound as an off-white solid (0.06 g, 99%). 1H NMR (CD3OD, 500 MHz) δ: 4.32 (t, J=5.4 Hz, 2H), 4.03 (s, 2H), 3.41 (t, J=6.2 Hz, 2H), 2.10-2.05 (m, 2H). LC-MS: m/z (ES) 160 (MH)+.
Quantity
0.068 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid
Reactant of Route 3
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid
Reactant of Route 4
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid
Reactant of Route 5
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid
Reactant of Route 6
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid

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